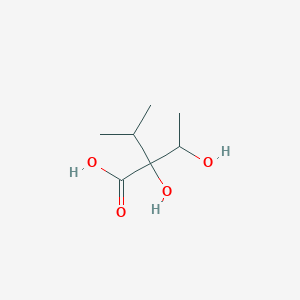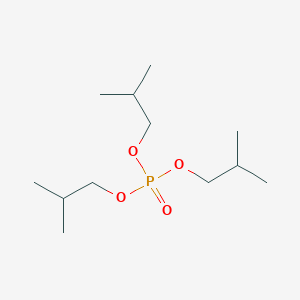
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid
Übersicht
Beschreibung
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. Leucine is an important amino acid for muscle protein synthesis and HMB is thought to enhance the effects of leucine on muscle growth and repair. HMB has been studied extensively for its potential use as a dietary supplement for athletes and individuals looking to improve their muscle mass and strength.
Wirkmechanismus
The exact mechanism of action of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is not fully understood, but it is thought to work by increasing protein synthesis and reducing protein breakdown in muscle tissue. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid may also have anti-inflammatory properties that help reduce muscle damage and inflammation after exercise.
Biochemical and Physiological Effects:
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has been shown to increase muscle mass, strength, and power in athletes involved in resistance training. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation has also been shown to improve recovery time after exercise and reduce muscle damage. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid may also have anti-inflammatory properties that help reduce muscle damage and inflammation after exercise.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid in lab experiments include its ability to increase muscle mass, strength, and power in athletes involved in resistance training. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation has also been shown to improve recovery time after exercise and reduce muscle damage. However, the limitations of using 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid in lab experiments include the potential for side effects and the need for further research on the long-term effects of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation.
Zukünftige Richtungen
For research on 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid include further studies on the long-term effects of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation, as well as studies on the potential use of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid for other conditions such as muscle wasting in aging populations. Additionally, further research is needed to determine the optimal dosages and timing of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation for maximum benefits.
Synthesemethoden
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid can be synthesized from leucine through a process of oxidation and reduction. The synthesis of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of chemical reagents to convert leucine into 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has been extensively studied for its potential use as a dietary supplement for athletes and individuals looking to improve their muscle mass and strength. Studies have shown that 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid supplementation can increase muscle mass, strength, and power in athletes involved in resistance training. 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has also been shown to improve recovery time after exercise and reduce muscle damage.
Eigenschaften
IUPAC Name |
2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEISHUBUXWXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312131 | |
| Record name | 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid | |
CAS RN |
23944-47-0 | |
| Record name | (.+-.)-Trachelanthic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)








